5-Chloro-2-tetrazol-1-YL-benzylamine

Description

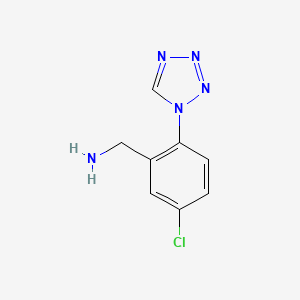

5-Chloro-2-tetrazol-1-yl-benzylamine (CAS: 54013-18-2, molecular formula: C₈H₇ClN₅) is a benzylamine derivative featuring a tetrazole ring substituted at the 2-position of a chlorinated benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably as a precursor for thrombin inhibitors . Its synthesis involves a multi-step process:

Cyclization: 5-Chloroanthranilic acid reacts with sodium azide and trimethyl orthoformate to form a tetrazole derivative.

Coupling: The intermediate is coupled with ammonium chloride using EDC and HOAt to yield an amide.

Dehydration: The amide is converted to a nitrile using the Burgess reagent.

Reduction: Catalytic hydrogenation over Raney nickel reduces the nitrile to the final benzylamine derivative .

The tetrazole moiety enhances metabolic stability and bioavailability, making it valuable in drug design. Its chlorine substituent contributes to electronic effects, influencing reactivity and binding affinity in biological systems .

Properties

CAS No. |

449756-95-0 |

|---|---|

Molecular Formula |

C8H8ClN5 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

[5-chloro-2-(tetrazol-1-yl)phenyl]methanamine |

InChI |

InChI=1S/C8H8ClN5/c9-7-1-2-8(6(3-7)4-10)14-5-11-12-13-14/h1-3,5H,4,10H2 |

InChI Key |

XHZXLOQHCRDFPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aryl-5-methyl-1H-tetrazoles

These compounds (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) share a tetrazole core but differ in substituents. Key comparisons:

Key Differences :

- The benzylamine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to methyl-substituted analogs.

- Halogen substituents (Cl, Br, I) in aryl-tetrazoles increase melting points due to higher molecular symmetry and van der Waals interactions .

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

These hybrids combine tetrazole with benzoxazole (e.g., compound 3 in ).

Key Differences :

5-Chloro-2-(1H-tetrazol-5-yl)aniline

This analog replaces benzylamine with aniline (C₇H₆ClN₅ vs. C₈H₇ClN₅).

Key Differences :

- The benzylamine group provides greater flexibility, enabling conformational adaptability in enzyme binding.

- Aniline’s lower acidity reduces stability under acidic conditions, limiting its use in oral drug formulations .

5-Benzyl-1,3-thiazol-2-amine

A thiazole-based analog (C₁₀H₁₀N₂S) with a benzyl group.

Key Differences :

- Thiazole’s sulfur atom participates in hydrophobic interactions, while tetrazole’s nitrogen-rich structure favors polar binding.

- Tetrazoles exhibit higher metabolic resistance due to reduced susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.